JG-231 - 1627126-59-3

JG-231

Catalog Number: EVT-270431
CAS Number: 1627126-59-3
Molecular Formula: C22H18BrCl2N3OS4
Molecular Weight: 619.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JG-231 is an allosteric inhibitor of protein-protein interactions with heat shock protein 70 (Hsp70).
Synthesis Analysis

The synthesis of JG-231 involves several steps:

Molecular Structure Analysis

The molecular structure of JG-231 features a complex arrangement typical of small molecule inhibitors targeting Hsp70. It includes:

  • Core Structure: A benzothiazole backbone with various substituents that influence its biological activity.
  • Functional Groups: Specific groups are tailored to enhance binding affinity to the Hsp70 protein.

Data on its molecular weight, exact formula, and structural diagrams can be obtained from chemical databases and publications detailing its synthesis and characterization .

Chemical Reactions Analysis

JG-231 participates in several key reactions relevant to its mechanism of action:

  1. Inhibition of Hsp70: JG-231 binds to the ATPase domain of Hsp70, preventing its interaction with client proteins necessary for proper folding and stabilization.
  2. Impact on Cellular Processes: In vitro studies have shown that treatment with JG-231 leads to decreased protein synthesis rates and altered metabolic pathways in cancer cells .
  3. Synergistic Effects: When combined with other therapeutic agents like enzalutamide, JG-231 enhances the efficacy of these treatments against resistant cancer cell lines .
Mechanism of Action

The mechanism by which JG-231 exerts its effects primarily involves:

  • Hsp70 Inhibition: By inhibiting Hsp70, JG-231 disrupts the chaperone's ability to assist in the proper folding of proteins, leading to increased levels of misfolded proteins and subsequent apoptosis in cancer cells.
  • Metabolic Changes: Treatment with JG-231 has been associated with increased glycolytic activity and decreased oxidative phosphorylation in tumor cells, indicating a shift in metabolic reliance that can be detrimental to cell survival .
Physical and Chemical Properties Analysis

JG-231 exhibits several notable physical and chemical properties:

  • Solubility: It displays variable solubility depending on the formulation used; optimization for solubility is essential for effective delivery in vivo.
  • Stability: Stability under physiological conditions is crucial for its application as a therapeutic agent.
  • Purity: High purity (>95%) is maintained throughout synthesis, ensuring consistent biological activity .

Relevant data regarding melting point, boiling point, and spectral characteristics (NMR, MS) can be found in specialized chemical literature.

Applications

JG-231 has several promising applications in scientific research:

  1. Cancer Therapy: As an Hsp70 inhibitor, it is being investigated for its potential to sensitize tumors to existing therapies, particularly in aggressive cancers such as triple-negative breast cancer and castration-resistant prostate cancer .
  2. Chemical Probes: Its design allows it to serve as a chemical probe for studying Hsp70 biology in cellular models, aiding in the understanding of stress responses and protein homeostasis .
  3. Combination Therapies: Ongoing studies are exploring its use in combination with other anticancer drugs to overcome resistance mechanisms observed in various cancers .
Introduction to Heat Shock Protein 70 (Hsp70) as a Therapeutic Target

Hsp70’s Role in Oncogenic Proteostasis and Non-Oncogene Addiction

Heat Shock Protein 70 (Hsp70), encoded by genes HSPA1A and HSPA1B, is a master regulator of cellular proteostasis. It facilitates protein folding, degradation, and complex assembly under physiological and stress conditions [5]. In cancer, malignant cells exhibit non-oncogene addiction to Hsp70 due to heightened proteotoxic stress from rapid proliferation, genomic instability, and dysregulated metabolism. This dependency enables cancer cells to stabilize oncoproteins (e.g., N-Myc, Akt) and evade apoptosis [3] [7]. Hsp72 (the inducible isoform) is overexpressed in aggressive cancers—including breast, prostate, and colorectal tumors—where it correlates with poor prognosis and metastasis [5] [7]. Crucially, Hsp72 sustains cancer-initiating cells (CICs); in mammary tumors, CD44+/Sca1+ CICs exhibit 3.5-fold higher Hsp72 levels than non-CICs, enhancing their migrational capacity and metastatic potential [7].

Table 1: Hsp70 in Cancer Biology

Biological RoleMechanismCancer Impact
Oncoprotein StabilizationBinds N-Myc, preventing ubiquitinationDrives neuroendocrine prostate cancer (NEPC) [3]
Anti-ApoptosisInhibits Bax oligomerization, caspase activationConfers chemoresistance [5]
CIC MaintenanceUpregulates pHSF1 and MTA1 in CD44+/Sca1+ cellsPromotes metastasis [7]

Molecular Mechanisms of Hsp70-BAG3 Interaction in Cancer Cell Survival

Hsp70 function is tightly regulated by co-chaperones, notably BCL2-associated athanogene 3 (BAG3). This interaction forms a critical survival axis:

  • Domain Architecture: BAG3 binds Hsp70’s nucleotide-binding domain (NBD) via its BAG domain, while its WW domain recruits signaling proteins (e.g., Akt, PLCγ) [4] [5].
  • Functional Consequences: The Hsp70-BAG3 complex stabilizes oncoproteins by inhibiting the E3 ligase STUB1. In NEPC, Hsp70 sterically hinders STUB1 from accessing N-Myc, blocking its ubiquitination [3].
  • JG-231’s Allosteric Inhibition: JG-231 (Ki = 0.11 μM) binds an allosteric site in Hsp70’s NBD, inducing conformational changes that disrupt BAG3 recruitment. This exposes N-Myc’s “SELILKR” motif, enabling STUB1-mediated K11/K63-linked polyubiquitination and proteasomal degradation [2] [3] [6]. In breast cancer models, JG-231 reduces Hsp70-BAG3 complexes by >80%, depleting oncoproteins like c-Raf and CDK4 [2] [8].

Table 2: Hsp70 Inhibitors and Their Mechanisms

CompoundTarget SiteKey EffectCellular IC₅₀
JG-231NBD allosteric pocketDisrupts Hsp70-BAG3 interaction0.12 μM (MCF-7) [2]
YM-1BAG3Blocks BAG3-HSP70 bindingUnder investigation [10]
GeldanamycinHsp90 N-terminalIndirectly induces Hsp70 expression>1 μM [5]

Rationale for Targeting Hsp70-BAG3 in Triple-Negative Breast Cancer (TNBC)

TNBC—lacking ER, PR, and HER2 expression—relies heavily on Hsp70-BAG3 due to:

  • Prognostic Significance: High BAG3 mRNA correlates with reduced recurrence-free survival (HR = 3.021, p = 0.009) in TNBC patients [4]. BAG3 is overexpressed in >50% of TNBC tissues and regulates EGFR/PI3K signaling, driving proliferation and invasion [4].
  • Synthetic Lethality with EGFR: BAG3 knockdown synergizes with EGFR inhibitors (e.g., Cetuximab). JG-231 amplifies this effect by destabilizing EGFR network components, reducing TNBC cell migration by 60% [4] [8].
  • In Vivo Efficacy: In MDA-MB-231 xenografts, JG-231 (4 mg/kg, i.p.) suppresses tumor growth by >50% and enhances alisertib (AURKA inhibitor) efficacy by promoting N-Myc degradation [3] [8].

Table 3: BAG3-Hsp70 Axis in TNBC Subtypes

TNBC SubtypeBAG3 ExpressionAssociated PathwaysJG-231 Sensitivity
Basal-InvasiveHigh (MDA-MB-468)EGFR/PI3K, FAK/SrcIC₅₀ = 0.25 μM [2]
MesenchymalModerate (MDA-MB-231)EMT, AKT signalingIC₅₀ = 0.12 μM [8]
Basal-Non-InvasiveLow (HCC1937)DNA repair pathwaysResistant [4]

Properties

CAS Number

1627126-59-3

Product Name

JG-231

IUPAC Name

(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride

Molecular Formula

C22H18BrCl2N3OS4

Molecular Weight

619.45

InChI

InChI=1S/C22H18BrClN3OS4.ClH/c1-3-27-19(11-18-26(8-9-29-18)12-14-5-7-17(23)30-14)32-20(21(27)28)22-25(2)15-6-4-13(24)10-16(15)31-22;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1/b22-20+;

InChI Key

LFKCNIBJPYBMOM-QPNALZDCSA-M

SMILES

CCN1C(=CC2=[N+](C=CS2)CC3=CC=C(S3)Br)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]

Solubility

Soluble in DMSO

Synonyms

JG231; JG 231; JG-231

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.